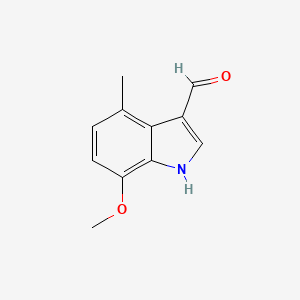

7-Methoxy-4-methyl-1H-indole-3-carbaldehyde

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

1H NMR (400 MHz, DMSO-d$$_6$$) key signals:

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 12.40 | Broad singlet | 1H | N–H proton |

| 9.98 | Singlet | 1H | Aldehyde (–CHO) |

| 8.30 | Doublet | 1H | H-2 (pyrrole ring) |

| 7.25 | Doublet | 1H | H-5 (benzene ring) |

| 6.90 | Singlet | 1H | H-6 (benzene ring) |

| 3.79 | Singlet | 3H | Methoxy (–OCH$$_3$$) |

| 2.45 | Singlet | 3H | Methyl (–CH$$_3$$) |

13C NMR (100 MHz, DMSO-d$$_6$$) highlights:

- δ 185.2 ppm : Aldehyde carbonyl carbon.

- δ 154.3 ppm : Methoxy-attached aromatic carbon.

- δ 126.8–118.0 ppm : Aromatic carbons of the indole system.

- δ 55.7 ppm : Methoxy carbon (–OCH$$_3$$).

- δ 16.3 ppm : Methyl carbon (–CH$$_3$$).

Infrared (IR) and Raman Spectroscopic Profiling

- 1680–1650 : Strong C=O stretch (aldehyde).

- 1590–1450 : Aromatic C=C stretching.

- 1250–1200 : C–O–C asymmetric stretch (methoxy).

- 2850–2800 : Aliphatic C–H stretches (methyl).

Raman spectroscopy complements IR data, emphasizing skeletal vibrations:

- 1600 cm⁻¹ : In-plane aromatic ring deformation.

- 1300 cm⁻¹ : C–N stretching of the indole ring.

Mass Spectrometric Fragmentation Patterns

- m/z 189.21 : Molecular ion peak [M$$^+$$].

- m/z 161.18 : Loss of CO (–28 Da) from the aldehyde group.

- m/z 130.12 : Subsequent loss of –OCH$$_3$$ (–31 Da).

- m/z 77.04 : Aromatic fragment (C$$6$$H$$5$$$$^+$$).

Fragmentation pathways align with stability trends, favoring retention of the aromatic indole core.

Table 1: Summary of Key Spectroscopic Data

| Technique | Key Features |

|---|---|

| 1H NMR | N–H (δ 12.40), CHO (δ 9.98), aromatic protons (δ 6.90–8.30) |

| 13C NMR | Aldehyde carbonyl (δ 185.2), methoxy (δ 55.7), methyl (δ 16.3) |

| IR | C=O (1680 cm⁻¹), C–O–C (1250 cm⁻¹) |

| MS | Molecular ion (m/z 189), fragments at m/z 161, 130, 77 |

Properties

IUPAC Name |

7-methoxy-4-methyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-3-4-9(14-2)11-10(7)8(6-13)5-12-11/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBHJNKWKMAJVTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CNC2=C(C=C1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Vilsmeier-Haack Formylation of 2-Methoxy-6-methylaniline Derivatives

One of the primary methods for synthesizing 7-methoxy-1H-indole-3-carbaldehyde derivatives involves the Vilsmeier-Haack reaction applied to substituted anilines.

- Starting material: 2-methoxy-6-methylaniline (10 g, 73 mmol)

- Solvent: Anhydrous dimethylformamide (DMF)

- Reagent: Vilsmeier reagent prepared by slow addition of phosphorus oxychloride (POCl3) to DMF at 0-5 °C

- Reaction conditions: Dropwise addition of Vilsmeier reagent to the aniline solution at 0-5 °C, followed by stirring at room temperature for 1-2 hours and reflux for 5-8 hours

- Work-up: Cooling, addition of saturated sodium carbonate solution to adjust pH to 8-9, filtration, drying, and recrystallization

- The reaction yields 7-methoxy-1H-indole-3-carbaldehyde with characteristic ^1H NMR signals confirming the structure (e.g., aldehyde proton around δ 9.98 ppm)

- The process is versatile to various substituents (H, halogens, alkyl, alkoxy groups) at different positions on the aromatic ring

- Straightforward and classical approach

- High purity product after recrystallization

- Requires careful temperature control during reagent preparation and addition

- Moderate reaction times (up to 8 hours reflux)

This method is documented in patent CN102786460A and provides a robust route for indole-3-carbaldehyde derivatives synthesis.

Improved Multi-Step Synthesis via N-Alkylation and Subsequent Functionalization

An advanced, efficient method for preparing related indole-3-carboxylic acid derivatives, which can be adapted for aldehyde synthesis, was reported by Zhao et al. (2010). Although focused on 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid, the methodology provides valuable insights into functional group transformations on the indole scaffold relevant to the aldehyde derivative.

- Initial N-alkylation of 7-methoxy-2-methyl-1H-indole with 4-(2-chloroethyl)morpholine hydrochloride in DMSO using potassium hydroxide as base at room temperature

- Avoidance of hazardous sodium hydride and hydrogen gas generation, improving safety and scalability

- Subsequent trichloroacetylation at the 3-position of the indole ring without external base, using trichloroacetyl chloride in refluxing 1,2-dichloroethane

- Final hydrolysis step with aqueous NaOH to yield the carboxylic acid derivative in high yield (95%)

| Step | Reaction | Conditions | Yield (%) |

|---|---|---|---|

| 1 | N-alkylation of 7-methoxy-2-methyl-1H-indole | 4-(2-chloroethyl)morpholine hydrochloride, KOH, DMSO, RT | ~Quantitative |

| 2 | Trichloroacetylation at C-3 | Trichloroacetyl chloride, reflux in 1,2-dichloroethane, no base | 94 |

| 3 | Hydrolysis to carboxylic acid | 1N NaOH in THF, pH adjustment with HCl | 95 |

- High overall yield (~88% across three steps)

- No chromatographic purification needed, facilitating scale-up

- Avoids competitive C-alkylation side reactions by performing N-alkylation prior to carboxylation

- Safer reagents and conditions compared to previous methods

Relevance to Aldehyde Synthesis:

- The approach demonstrates the strategic order of functional group introduction to control regioselectivity and purity

- Trichloroacetylation and subsequent hydrolysis steps can be adapted or modified for formylation (aldehyde introduction) at the 3-position of the indole ring

- The methodology provides a framework for synthesizing 7-methoxy-4-methyl-1H-indole-3-carbaldehyde analogs with controlled substitution patterns.

Comparative Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Type | Yield | Notes |

|---|---|---|---|---|---|

| Vilsmeier-Haack formylation | 2-methoxy-6-methylaniline | POCl3, DMF (Vilsmeier reagent) | Electrophilic formylation | Moderate to high | Classical, direct aldehyde synthesis, requires careful temperature control |

| N-alkylation + trichloroacetylation + hydrolysis | 7-methoxy-2-methyl-1H-indole | 4-(2-chloroethyl)morpholine hydrochloride, trichloroacetyl chloride, KOH, NaOH | N-alkylation, acylation, hydrolysis | High overall (88%) | Improved safety, scalability, avoids side reactions, adaptable |

Detailed Research Findings and Notes

The Vilsmeier-Haack reaction is a well-established method for introducing aldehyde groups at the 3-position of indoles derived from substituted anilines. The reaction proceeds via formation of a reactive iminium intermediate from DMF and POCl3, which electrophilically attacks the aromatic ring.

The improved multi-step synthesis emphasizes the importance of reaction order to avoid side reactions such as C-alkylation at the 2-methyl substituent, which can complicate purification and reduce yield. Performing N-alkylation before introducing the 3-carboxylate (or formyl) group is crucial for selectivity.

Use of potassium hydroxide in DMSO for N-alkylation offers a safer and more scalable alternative to sodium hydride, eliminating the risks associated with hydrogen gas evolution and pyrophoric reagents.

Trichloroacetyl chloride serves as an effective acylating agent for the 3-position of the indole ring, and the reaction benefits from the absence of an external base when the substrate contains basic nitrogen atoms, enhancing reaction rate and cleanliness.

Hydrolysis of the trichloroacetylated intermediate to the corresponding carboxylic acid (or potentially aldehyde) proceeds efficiently under mild aqueous basic conditions, with high isolated yields.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-4-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

7-Methoxy-4-methyl-1H-indole-3-carbaldehyde has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various receptors and enzymes. This interaction can lead to changes in cellular processes and biological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde and related indole derivatives:

Key Observations:

- Positional Isomerism : The 7-methoxy substitution in the target compound contrasts with 4-methoxy in 4-Methoxyindole-3-carboxaldehyde . This positional difference alters electronic distribution, affecting reactivity and interaction with biological targets.

- Functional Groups : The aldehyde group in the target compound distinguishes it from carboxylic acid derivatives (e.g., 7-Methoxy-1H-indole-3-carboxylic acid ), which are less reactive but more stable.

Biological Activity

7-Methoxy-4-methyl-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Synthesis

The compound is characterized by the following chemical structure:

Synthesis

The synthesis of this compound typically involves the reaction of appropriate indole derivatives with aldehydes under controlled conditions. Various methods have been reported, including condensation reactions that yield high purity and yield rates.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.90 µg/mL |

| Escherichia coli | >100 µg/mL |

| Candida albicans | 7.80 µg/mL |

These results suggest that the compound is particularly effective against certain Gram-positive bacteria while showing limited activity against Gram-negative strains .

The mechanism of action for this compound is believed to involve interaction with bacterial cell membranes and inhibition of key metabolic pathways. Studies suggest it may disrupt protein synthesis or interfere with nucleic acid metabolism, although detailed mechanisms are still under investigation .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

- Antimicrobial Efficacy : A study demonstrated significant antibacterial activity against S. aureus, including methicillin-resistant strains (MRSA), suggesting its potential as a lead compound for developing new antibiotics .

- Antifungal Properties : The compound also exhibited antifungal activity against Candida albicans, with an MIC indicating moderate effectiveness, which could be beneficial in treating fungal infections .

- Cytotoxicity Studies : Preliminary cytotoxicity studies have shown that while the compound has antimicrobial properties, it also possesses a favorable safety profile in human cell lines, making it a promising candidate for further development .

Q & A

Q. What are the established synthetic routes for 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde?

The compound is typically synthesized via Vilsmeier-Haack formylation or condensation reactions using indole precursors. For example:

- Method A : Refluxing 4-methoxyindole derivatives with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group at the 3-position .

- Method B : Condensation of 7-methoxy-4-methylindole with glyoxylic acid under acidic conditions, followed by oxidation to yield the aldehyde .

Q. Key Optimization Parameters :

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Temperature | 80–120°C | Higher temps favor formylation but risk decomposition |

| Reaction Time | 4–12 hours | Prolonged time improves conversion |

| Solvent | DMF, AcOH, or Toluene | Polar aprotic solvents enhance electrophilic substitution |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy :

- X-ray Crystallography : Resolve ambiguity in regiochemistry using SHELX software for structure refinement .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (theoretical m/z: 189.0794 for C₁₁H₁₁NO₂⁺) .

Advanced Research Challenges

Q. How can researchers troubleshoot low yields in the Vilsmeier-Haack synthesis?

Common issues and solutions:

- Incomplete Formylation : Increase POCl₃ stoichiometry (1.5–2.0 equiv.) to drive the reaction .

- Byproduct Formation : Use anhydrous DMF and inert atmosphere to minimize hydrolysis of the Vilsmeier reagent .

- Purification Challenges : Employ column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to separate the aldehyde from unreacted indole .

Q. What computational methods are suitable for predicting reactivity or biological activity?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites .

- Molecular Docking : Screen against protein targets (e.g., cytochrome P450 enzymes) using AutoDock Vina to hypothesize metabolic pathways .

- Retrosynthetic Analysis : Tools like Pistachio or Reaxys suggest viable precursors and reaction pathways .

Q. How should contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

- Cross-Validation : Compare experimental NMR shifts with computed values (GIAO-DFT) to identify misassignments .

- Twinned Crystals : Use SHELXL’s TWIN command to refine structures with pseudo-merohedral twinning .

- Dynamic Effects : Consider temperature-dependent NMR to detect conformational flexibility that X-ray might miss .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

Q. What strategies validate synthetic intermediates with structural ambiguity?

- Multi-Technique Approach :

Methodological Recommendations

- Synthetic Reproducibility : Document solvent batch purity and moisture content (Karl Fischer titration).

- Data Reporting : Adhere to IUPAC guidelines for crystallographic data (CIF files) and NMR referencing (TMS or residual solvent peaks) .

- Ethical Compliance : Disclose all synthetic byproducts and cytotoxicity screening results in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.